molecular formula C26H24FN5O3 B2747553 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one CAS No. 1326931-98-9

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one

Cat. No.: B2747553
CAS No.: 1326931-98-9
M. Wt: 473.508
InChI Key: QPSNSCDBJSQJTF-UHFFFAOYSA-N
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Description

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is a complex organic compound that features a combination of fluorophenyl, piperazine, oxadiazole, and pyridinone moieties

Preparation Methods

The synthesis of 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 2-fluorophenylpiperazine intermediate.

    Oxadiazole Ring Formation: The next step involves the cyclization of the intermediate with appropriate reagents to form the oxadiazole ring.

    Pyridinone Integration: The final step involves the coupling of the oxadiazole intermediate with a pyridinone derivative under specific conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a precursor in various industrial processes.

Comparison with Similar Compounds

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and applications.

Properties

IUPAC Name

1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5O3/c1-18-5-4-6-19(15-18)25-28-26(35-29-25)20-9-10-23(33)32(16-20)17-24(34)31-13-11-30(12-14-31)22-8-3-2-7-21(22)27/h2-10,15-16H,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSNSCDBJSQJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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